molecular formula C9H6BrN3 B11716542 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11716542
M. Wt: 236.07 g/mol
InChI Key: FFHRLKQMEPBAHU-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile ( 2137736-31-1) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a multifunctional imidazopyridine core, a structure recognized for its prevalence in pharmacologically active molecules . The presence of both a bromo substituent and a nitrile group on the heteroaromatic scaffold makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and further functional group transformations . This compound is of significant interest in the development of enzyme inhibitors. Scientific literature highlights that analogs of the imidazo[1,2-a]pyridine ring system, particularly those substituted at the C6 position, demonstrate potent activity as inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a key enzyme in the posttranslational prenylation of Rab GTPases, and its inhibition disrupts protein function in critical cellular processes, making it a potential therapeutic target for various diseases . The specific bromo and methyl substitutions on this core structure make it a critical precursor for synthesizing such targeted inhibitors . Furthermore, the imidazopyridine scaffold is a prominent structural motif in drug discovery, with applications explored in targeting infectious diseases, including Mycobacterium tuberculosis . [FOR RESEARCH USE ONLY] This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-6-8(10)2-3-9-12-5-7(4-11)13(6)9/h2-3,5H,1H3

InChI Key

FFHRLKQMEPBAHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=C(N12)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylpyridine with cyanamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids are often employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Cyclization Reactions: Products include more complex heterocyclic structures.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. Specifically, it has demonstrated efficacy against several types of cancers, including leukemia and solid tumors.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving HeLa cells, the compound was evaluated using the PrestoBlue viability assay. The results indicated an IC50 value below 150 μM for several derivatives, suggesting selective targeting of cancer cells without substantial harm to normal cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. It displayed potent activity against Mycobacterium tuberculosis (MDR-TB and XDR-TB), with minimum inhibitory concentration (MIC) values reported as low as 0.006 μM.

Table 1: Biological Activity Summary

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile. Modifications at various positions on the imidazo and pyridine rings can significantly impact its potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

Compound ModificationObserved Effect
Bromine at C6Enhanced binding affinity
Methyl group at C5Increased anticancer activity
Substituents at C2 and C3Improved potency against bacterial strains

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features :

  • Imidazo[1,2-a]pyridine core : A fused bicyclic system combining imidazole and pyridine rings, enabling π-π stacking interactions and hydrogen bonding.
  • Substituents: Bromine (position 6): Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) . Cyano (position 3): Acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity .

Cyclization of 2-aminopyridine derivatives with α-bromoketones .

Copper-mediated three-component reactions for introducing the cyano group .

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent variations critically influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications References
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile Br (6), Me (5), CN (3) C₉H₆BrN₃ Potential kinase inhibitor; high electrophilicity at C6
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Br (6), CN (3) C₈H₄BrN₃ CAS 474708-98-0; used in cross-coupling reactions
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile Me (2), CF₃ (6), CN (3) C₁₀H₆F₃N₃ Crystallographically characterized; strong electron-withdrawing effects from CF₃
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Cl (6), CN (3) C₈H₄ClN₃ CAS 123531-24-8; lower molecular weight than bromo analog
2-(4-Bromophenyl)-6-bromoimidazo[1,2-a]pyridine Br (6), 4-BrPh (2) C₁₃H₈Br₂N₂ Structural analog with extended π-system for solid-state interactions
Key Observations:

Electronic Effects: The cyano group at position 3 stabilizes the imidazo[1,2-a]pyridine core via resonance, reducing H-5 proton deshielding in NMR compared to aldehydes . Bromine at C6 increases electrophilicity, enabling palladium-catalyzed coupling reactions, whereas methyl at C5 may sterically hinder such reactions .

Trifluoromethyl groups (e.g., in ULEGOI) introduce strong electron-withdrawing effects and metabolic stability but may reduce solubility .

Crystallographic Data :

  • Compounds like 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile exhibit planar imidazo[1,2-a]pyridine cores with intermolecular F···F interactions, influencing packing efficiency .

Biological Relevance :

  • 6-Bromo derivatives are frequently employed as intermediates in kinase inhibitor synthesis due to their reactivity .
  • Nitro and sulfonyl substituents (e.g., in DABTEI) are associated with antimicrobial activity but face metabolic instability .

Biological Activity

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

  • Molecular Formula : C8H6BrN3
  • Molecular Weight : 224.06 g/mol
  • IUPAC Name : 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile

Antimicrobial Activity

Research indicates that 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) range of 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .

Bacterial Strain MIC (μg/mL)
E. coli46.9
S. aureus93.7
P. aeruginosa70.0

Anticancer Activity

The compound has shown promising anticancer effects in several studies. It was evaluated against different cancer cell lines, exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Cell Line IC50 (μM) Reference
A-431<10
HepG2<5
Jurkat<15

Study on Anticancer Mechanism

In a recent study, the interaction of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile with Bcl-2 proteins was analyzed using molecular dynamics simulations. The results indicated that the compound primarily interacts through hydrophobic contacts, which is crucial for its cytotoxic activity .

Antimicrobial Efficacy Against Mycobacteria

Another investigation focused on the compound's activity against Mycobacterium tuberculosis. The results showed significant inhibition at low concentrations, suggesting potential as a lead compound for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile can be influenced by structural modifications:

  • Bromine Substitution : The presence of bromine enhances antimicrobial activity due to increased lipophilicity.
  • Methyl Group : The methyl group at position 5 contributes to improved binding affinity to biological targets.

Q & A

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Methodological Answer : Challenges include low regioselectivity in halogenation and poor solubility in aqueous media. Flow chemistry with microreactors improves mixing and heat transfer for bromination, reducing side products by 30% . Solvent engineering (e.g., DMSO/H₂O mixtures) enhances solubility for biological testing .

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